(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a difluoroethoxy phenyl group, and a propylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoroethoxy phenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst to form 4-(2,2-difluoroethoxy)benzaldehyde.
Synthesis of the cyano intermediate: The 4-(2,2-difluoroethoxy)benzaldehyde is then reacted with malononitrile in the presence of a base to form (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]acrylonitrile.
Formation of the final product: The final step involves the reaction of (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]acrylonitrile with propylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its cyano group can act as a bioisostere for other functional groups, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the difluoroethoxy group.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluoroethoxy group can enhance binding affinity through hydrophobic interactions. The propylprop-2-enamide moiety can further stabilize the compound within the binding pocket, leading to effective inhibition or modulation of the target enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]acrylonitrile
- (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-methylprop-2-enamide
- (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-ethylprop-2-enamide
Uniqueness
(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its lipophilicity and binding affinity, while the cyano group provides a versatile site for further chemical modifications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-2-7-19-15(20)12(9-18)8-11-3-5-13(6-4-11)21-10-14(16)17/h3-6,8,14H,2,7,10H2,1H3,(H,19,20)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRJLOLQXINRR-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=C(C=C1)OCC(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC=C(C=C1)OCC(F)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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